molecular formula C16H12N2O4 B8765107 N-(2-phenylethyl)-4-nitrophthalimide

N-(2-phenylethyl)-4-nitrophthalimide

Cat. No.: B8765107
M. Wt: 296.28 g/mol
InChI Key: XDVUFCJLGXGIJU-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-4-nitrophthalimide is a synthetic organic compound belonging to the class of N-substituted phthalimides. This chemical serves as a valuable building block and intermediate in various research applications, particularly in medicinal chemistry and proteomics. Its structure integrates a phenethyl group, which can influence pharmacokinetic properties, and a nitro-phthalimide moiety, known for its utility in further chemical transformations and as a core scaffold in molecular design. The typical applications of this compound and its analogues include use as a precursor in the synthesis of more complex molecules and in the development of potential pharmacologically active agents. Researchers utilize nitrophthalimide derivatives for their electronic and steric properties, which can be pivotal in organic synthesis routes. As with many specialized phthalimide derivatives, it is handled under controlled conditions to ensure stability and purity. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Please note that the specific chemical and physical properties, as well as safety and hazard information, for this compound should be confirmed through laboratory analysis and are not based on the provided search results, which detail a different compound.

Properties

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

5-nitro-2-(2-phenylethyl)isoindole-1,3-dione

InChI

InChI=1S/C16H12N2O4/c19-15-13-7-6-12(18(21)22)10-14(13)16(20)17(15)9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2

InChI Key

XDVUFCJLGXGIJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of N-(2-phenylethyl)-4-nitrophthalimide with four analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Density (g/cm³) Substituents Applications
This compound C₁₆H₁₂N₂O₄ 296.28* Not reported ~1.5* N-2-phenylethyl, 4-NO₂ Polymer intermediates, organic synthesis
4-Nitrophthalimide C₈H₄N₂O₄ 192.13 206 1.6 H on N, 4-NO₂ Precursor for dyes, pharmaceuticals
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 257.67 Not reported Not reported N-phenyl, 3-Cl Polyimide monomer synthesis
N-Allyl-1,8-naphthalimide derivative C₂₀H₁₇N₃O₂ 339.37 Not reported Not reported N-allyl, naphthalene core Supramolecular chemistry, sensors

*Estimated values based on structural analogs.

Key Observations:
  • Substituent Effects : The nitro group (strong electron-withdrawing) at the 4-position contrasts with the chloro group in 3-chloro-N-phenyl-phthalimide (moderate electron-withdrawing). This difference may influence reactivity in nucleophilic substitution or polymerization reactions .
  • Core Structure : Naphthalimide derivatives (e.g., from ) exhibit extended π-conjugation, enabling applications in fluorescence and sensing, unlike benzene-core phthalimides .

Reactivity and Functionalization

  • This compound : The nitro group facilitates electrophilic aromatic substitution or reduction to amines, while the 2-phenylethyl side chain may sterically hinder reactions at the imide nitrogen.
  • 4-Nitrophthalimide : Lacking bulky N-substituents, it is more reactive in nucleophilic displacement reactions, often serving as a precursor for dyes or pharmaceutical intermediates .
  • 3-Chloro-N-phenyl-phthalimide : The chloro substituent enables Suzuki coupling or hydrolysis to generate carboxylic acids, critical for polyimide synthesis .

Preparation Methods

Method 1: Nitration of N-(2-Phenylethyl)phthalimide

This two-step approach involves synthesizing N-(2-phenylethyl)phthalimide followed by nitration.

Step 1: Synthesis of N-(2-Phenylethyl)phthalimide

Reagents : Phthalic anhydride, 2-phenylethylamine, acetic acid.
Procedure :

  • Combine phthalic anhydride (1 mol) and 2-phenylethylamine (1 mol) in glacial acetic acid.

  • Reflux at 120°C for 4–6 hours.

  • Cool, precipitate in ice water, and filter.

  • Recrystallize from ethanol to obtain white crystals.

Yield : 85–90%.

Step 2: Nitration to N-(2-Phenylethyl)-4-nitrophthalimide

Reagents : N-(2-Phenylethyl)phthalimide, fuming HNO₃ (98%), H₂SO₄ (95%).
Procedure :

  • Dissolve N-(2-phenylethyl)phthalimide (1 mol) in H₂SO₄ (20 mL) at 0°C.

  • Slowly add a pre-cooled HNO₃:H₂SO₄ (1:1.4 v/v) mixture.

  • Stir at 10–15°C for 3–4 hours.

  • Quench in ice water, filter, and recrystallize from ethanol.

Key Data :

  • Reaction Temperature : 10–15°C.

  • Yield : 75–88%.

  • Purity : ≥99% (HPLC).

Mechanistic Insight :
The electron-withdrawing imide group directs nitration to the 4-position via electrophilic aromatic substitution. Mixed acid ensures protonation of the phthalimide ring, enhancing nitro group regioselectivity.

Method 2: Condensation of 4-Nitrophthalic Anhydride with 2-Phenylethylamine

This one-pot method avoids nitration post-functionalization.

Reagents : 4-Nitrophthalic anhydride, 2-phenylethylamine, toluene.
Procedure :

  • Suspend 4-nitrophthalic anhydride (1 mol) in toluene.

  • Add 2-phenylethylamine (1.2 mol) dropwise under N₂.

  • Reflux at 110°C for 6 hours.

  • Concentrate under vacuum and recrystallize from methanol.

Key Data :

  • Yield : 70–73%.

  • Melting Point : 165–167°C.

Advantages :

  • Eliminates nitration step, reducing side reactions.

  • Compatible with moisture-sensitive substrates.

Comparative Analysis of Methods

Parameter Method 1 Method 2
Steps 2 (imide synthesis + nitration)1 (direct condensation)
Yield 75–88%70–73%
Regioselectivity High (≥98% 4-nitro isomer)Not applicable
Key Challenge Temperature control during nitrationAnhydride availability
Purity (HPLC) ≥99%≥97%

Critical Observations :

  • Method 1 is preferred for large-scale synthesis due to higher yields and established protocols.

  • Method 2 is advantageous when 4-nitrophthalic anhydride is readily available, avoiding hazardous nitration.

Experimental Optimization and Troubleshooting

Solvent Selection

  • Nitration (Method 1) : H₂SO₃F or H₂SO₄ enhances electrophilic nitro group insertion.

  • Condensation (Method 2) : Toluene or xylene facilitates azeotropic water removal, improving imide formation.

Temperature Control

  • Nitration below 15°C prevents byproducts like 3-nitro isomers.

  • Overheating during condensation reduces yield due to anhydride decomposition.

Purification Techniques

  • Recrystallization : Ethanol or methanol yields high-purity crystals.

  • Column Chromatography : Silica gel (petroleum ether/ethyl acetate, 10:1) resolves nitro isomers.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 2.4 Hz, 1H, Ar-H), 8.30 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.80 (d, J = 8.8 Hz, 1H, Ar-H), 3.85 (t, J = 7.2 Hz, 2H, NCH₂), 2.95 (t, J = 7.2 Hz, 2H, CH₂Ph), 7.25–7.35 (m, 5H, Ph).

  • IR (KBr) : 1715 cm⁻¹ (C=O imide), 1530 cm⁻¹ (NO₂ asymmetric), 1350 cm⁻¹ (NO₂ symmetric).

Industrial Applications and Scalability

  • Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors and fluorescent probes.

  • Scale-Up Considerations : Method 1 is adaptable to continuous-flow reactors for safer nitration .

Q & A

Q. In cases of conflicting solubility data reported for this compound, what experimental protocols can validate and reconcile these discrepancies?

  • Methodological Answer : Reproduce solubility measurements in standardized conditions (e.g., 273.15–323.15 K, 0.1 MPa). Use HPLC for quantification and fit data to the modified Apelblat equation to model temperature dependence. Purity assessment (via melting point or NMR) is critical to exclude impurities .

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